molecular formula C18H22FNO2 B279508 2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)butan-1-ol

2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)butan-1-ol

Cat. No. B279508
M. Wt: 303.4 g/mol
InChI Key: XGUGQCHUSYHETB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)butan-1-ol, also known as FBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential use as a research tool. FBA is a selective β2-adrenergic receptor agonist that has been shown to have a high affinity for this receptor subtype.

Mechanism of Action

2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)butan-1-ol acts as a selective β2-adrenergic receptor agonist, meaning that it binds specifically to this receptor subtype and activates its downstream signaling pathways. The β2-adrenergic receptor is a G protein-coupled receptor that is coupled to the Gs protein. Upon activation by 2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)butan-1-ol, the β2-adrenergic receptor stimulates the production of cyclic AMP (cAMP) through the activation of adenylyl cyclase. The increase in cAMP levels leads to the activation of protein kinase A (PKA), which then phosphorylates downstream targets, resulting in the physiological effects of 2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)butan-1-ol.
Biochemical and physiological effects:
2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)butan-1-ol has been shown to have a range of biochemical and physiological effects, depending on the tissue and cell type being studied. In the lungs, 2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)butan-1-ol acts as a potent bronchodilator, relaxing the smooth muscle in the airways and improving airflow. In the heart, 2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)butan-1-ol increases cardiac output by increasing heart rate and contractility. 2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)butan-1-ol has also been shown to increase glucose uptake in skeletal muscle, making it a potential treatment for type 2 diabetes.

Advantages and Limitations for Lab Experiments

2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)butan-1-ol has several advantages as a research tool. It is a highly selective agonist for the β2-adrenergic receptor, meaning that it can be used to investigate the specific effects of this receptor subtype without affecting other adrenergic receptors. 2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)butan-1-ol is also relatively easy to synthesize in the lab, making it readily available for research purposes. However, 2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)butan-1-ol has some limitations as a research tool. It has a short half-life in vivo, meaning that its effects are relatively short-lived. Additionally, 2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)butan-1-ol has not been extensively studied in humans, so its safety and efficacy in this context are not well understood.

Future Directions

There are several potential future directions for research related to 2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)butan-1-ol. One area of interest is the development of 2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)butan-1-ol derivatives that have improved pharmacokinetic properties, such as longer half-lives or improved bioavailability. Another area of interest is the investigation of the role of the β2-adrenergic receptor in various disease states, such as asthma, heart failure, and diabetes. Finally, 2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)butan-1-ol could be used as a research tool to investigate the effects of other β2-adrenergic receptor ligands, such as antagonists or inverse agonists, on downstream signaling pathways and physiological processes.

Synthesis Methods

2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)butan-1-ol can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the protection of the hydroxyl group, followed by the addition of the 4-fluorobenzyl group and the benzyl group. The final deprotection step results in the formation of 2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)butan-1-ol. The synthesis method has been optimized to yield high purity and high yields of 2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)butan-1-ol.

Scientific Research Applications

2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)butan-1-ol has been widely used as a research tool to investigate the β2-adrenergic receptor. It has been shown to be a potent and selective agonist for this receptor subtype. 2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)butan-1-ol has been used to study the binding kinetics of β2-adrenergic receptor ligands, as well as the downstream signaling pathways that are activated by this receptor. 2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)butan-1-ol has also been used to investigate the role of the β2-adrenergic receptor in various physiological processes, such as bronchodilation, cardiac function, and glucose metabolism.

properties

Molecular Formula

C18H22FNO2

Molecular Weight

303.4 g/mol

IUPAC Name

2-[[3-[(4-fluorophenyl)methoxy]phenyl]methylamino]butan-1-ol

InChI

InChI=1S/C18H22FNO2/c1-2-17(12-21)20-11-15-4-3-5-18(10-15)22-13-14-6-8-16(19)9-7-14/h3-10,17,20-21H,2,11-13H2,1H3

InChI Key

XGUGQCHUSYHETB-UHFFFAOYSA-N

SMILES

CCC(CO)NCC1=CC(=CC=C1)OCC2=CC=C(C=C2)F

Canonical SMILES

CCC(CO)NCC1=CC(=CC=C1)OCC2=CC=C(C=C2)F

Origin of Product

United States

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